molecular formula C19H23N3O5 B4526312 methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate

methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate

Cat. No.: B4526312
M. Wt: 373.4 g/mol
InChI Key: MBEBZTIWZKYIGZ-UHFFFAOYSA-N
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Description

Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. Given the broad spectrum of activities displayed by similar compounds, it could be of interest in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Acylation and Esterification: The final steps involve the acylation of the piperidine derivative with a propanoyl chloride derivative, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinazolinone moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the quinazolinone and ester moieties can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of quinazolinone derivatives and their interactions with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazolin-2(1H)-one: A simpler quinazolinone derivative with similar biological activities.

    1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase.

    1-(3-Chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Known for their potent activity against bacterial strains.

Uniqueness

Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazolinone core with a piperidine moiety and an ester group makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-27-17(24)12-13-6-9-21(10-7-13)16(23)8-11-22-18(25)14-4-2-3-5-15(14)20-19(22)26/h2-5,13H,6-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBZTIWZKYIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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